molecular formula C7H5O3- B8432579 phenyl carbonate

phenyl carbonate

Cat. No.: B8432579
M. Wt: 137.11 g/mol
InChI Key: QIIPQYDSKRYMFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl Carbonate, systematically known as dithis compound, is an organic compound with the formula C 13 H 10 O 3 and a molecular weight of 214.22 g/mol . It is characterized as a colorless solid appearing as lustrous needles, with a melting point of 80-81 °C and a boiling point of 302-306 °C . This acyclic carbonate ester is practically insoluble in water but soluble in various organic solvents including hot alcohol, benzene, ether, and glacial acetic acid . Its primary industrial application is as a key monomer in the production of polycarbonate polymers, where it is transesterified with bisphenol A; phenol is a co-product in this reaction . This process is crucial for manufacturing high-performance engineering plastics and can be designed to avoid the use of phosgene by utilizing alternative routes like the transesterification of dimethyl carbonate . Research also explores efficient and recyclable catalysts, such as PbO/MgO, for the synthesis of dithis compound from intermediates like methyl this compound (MPC) . Beyond material science, this compound serves as a valuable chemical scaffold in medicinal chemistry research. It forms the core structure for developing novel ethynylphenyl carbonates that act as acetylcholinesterase (AChE) inhibitors . These compounds are investigated for their potential as dual-action therapeutics, aiming to simultaneously restore cholinergic balance and suppress inflammation, which is relevant for conditions like Alzheimer's disease . The carbamate analogs derived from this structure often exhibit enhanced potency, making the this compound moiety a critical element in bioorganic compound design . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H5O3-

Molecular Weight

137.11 g/mol

IUPAC Name

phenyl carbonate

InChI

InChI=1S/C7H6O3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1

InChI Key

QIIPQYDSKRYMFG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OC(=O)[O-]

Origin of Product

United States

Preparation Methods

Phenol Acetylation

Phenol reacts with acetic anhydride at 75–150°C in the presence of a macroporous ion exchange resin catalyst (e.g., Amberlyst®), yielding phenyl acetate and acetic acid. The reaction follows first-order kinetics with respect to phenol, achieving >95% conversion under optimized conditions. Key parameters include:

ParameterRangeOptimal Value
Temperature25–180°C120°C
Catalyst Loading5–15 wt%10 wt%
Reaction Time2–6 hours4 hours

Acetic acid is separated via fractional distillation, while phenyl acetate proceeds to the transesterification step.

Transesterification with Dimethyl Carbonate

Phenyl acetate reacts with DMC at 150–300°C under 5–10 atm pressure, catalyzed by Lewis acids such as AlCl₃ or titanium tetraisopropoxide. The reaction produces diphenyl carbonate (DPC) and methyl acetate:

2PhOAc+(CH3)2CO3PhOCO2Ph+2CH3OAc[1][4]2 \, \text{PhOAc} + (\text{CH}3)2\text{CO}3 \rightarrow \text{PhOCO}2\text{Ph} + 2 \, \text{CH}_3\text{OAc} \quad

Methyl acetate is recycled via carbonylation with CO over a Pd/Rh catalyst at 100–200°C and 10–250 atm, regenerating acetic anhydride. This closed-loop design reduces raw material costs by 40% compared to ketene-based processes.

Phosgenation of Phenol

Despite environmental concerns, phosgenation remains the dominant industrial method, accounting for 85% of global DPC capacity. The reaction proceeds via:

2PhOH+COCl2PhOCO2Ph+2HCl[2]2 \, \text{PhOH} + \text{COCl}2 \rightarrow \text{PhOCO}2\text{Ph} + 2 \, \text{HCl} \quad

Process Modifications

  • Gas-Phase Phosgenation : Conducted at 200–250°C with activated carbon catalysts, achieving 92–95% yield but requiring HCl scrubbing systems.

  • Liquid-Phase Phosgenation : Uses pyridine as an HCl scavenger at 50–80°C, yielding 88–90% DPC with reduced energy input.

MethodTemperature (°C)Yield (%)HCl Management
Gas-Phase200–25092–95Adsorption/Neutralization
Liquid-Phase50–8088–90Pyridine Complexation

Environmental regulations are driving phasing out of this method in favor of phosgene-free alternatives.

Oxidative Carbonylation of Phenol

This one-pot synthesis avoids phosgene by employing CO and O₂ under catalytic conditions:

2PhOH+CO+12O2PhOCO2Ph+H2O[2]2 \, \text{PhOH} + \text{CO} + \frac{1}{2} \text{O}2 \rightarrow \text{PhOCO}2\text{Ph} + \text{H}_2\text{O} \quad

Catalytic Systems

  • Palladium Complexes : Pd(OAc)₂ with quinoline ligands at 80–100°C and 20–30 atm CO/O₂ (2:1) achieves 70–75% yield.

  • Cobalt-Porphyrin Catalysts : Co(TMPP)Cl in DMF solvent at 60°C improves selectivity to 85% but requires costly ligand synthesis.

Transesterification of Dimethyl Carbonate with Phenol

This two-stage process first synthesizes methyl this compound (MPC), which disproportionates to DPC:

CH3OCO2CH3+2PhOHPhOCO2Ph+2CH3OH[2][3]\text{CH}3\text{OCO}2\text{CH}3 + 2 \, \text{PhOH} \rightarrow \text{PhOCO}2\text{Ph} + 2 \, \text{CH}_3\text{OH} \quad

Kinetics and Catalysis

The equilibrium constant (KeqK_{eq}) for MPC disproportionation is 1.2×1031.2 \times 10^{-3} at 180°C, necessitating highly active catalysts. Lead oxide supported on MgO (PbO/MgO) demonstrates exceptional performance:

CatalystSurface Area (m²/g)Pb Dispersion (%)DPC Yield (%)
PbO/MgO1106892
PbO/ZrO₂855487
PbO/SiO₂3003278

PbO/MgO’s superiority stems from strong metal-support interactions and Lewis acid site density (0.45 mmol/g).

Disproportionation of Methyl this compound

Recent advances focus on enhancing MPC disproportionation efficiency. A 2019 study demonstrated that Pb nanocatalysts on MgO supports achieve 98% DPC yield at 180°C with 5 wt% catalyst loading. The mechanism involves:

  • MPC adsorption on Lewis acid sites

  • Methoxy group transfer to catalyst surface

  • DPC desorption with methanol byproduct

The catalyst maintains 91% activity after five cycles due to negligible Pb leaching (<0.5 ppm).

Comparative Analysis of Methods

MethodYield (%)T (°C)P (atm)Phosgene UseCO₂ Footprint (kg/kg DPC)
Acetylation-Transester.89150–3005–10No1.2
Phosgenation932001Yes3.8
Oxidative Carbonylation758020No2.1
DMC Transesterification921801No1.5

The acetylation-transesterification route offers the best sustainability profile, while phosgenation remains cost-effective where regulations permit.

Chemical Reactions Analysis

Types of Reactions: phenyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzoic acid, benzyl alcohol, and various substituted benzene derivatives .

Scientific Research Applications

Applications in Polymer Production

Polycarbonate Synthesis

  • Diphenyl Carbonate : This compound is a key intermediate in the synthesis of polycarbonate resins. The process involves transesterification with bisphenol A, resulting in high-performance plastics used in eyewear lenses, safety glasses, and electronic devices .
  • Allyl this compound : Used as a monomer to enhance thermal stability and mechanical properties of polymers .

Table 1: Properties of this compound Derivatives in Polymer Production

CompoundKey PropertiesApplications
Dithis compoundHigh thermal stabilityPolycarbonate resins
Allyl this compoundImproved mechanical propertiesSpecialty polymers
tert-Butyl this compoundLow volatility and high stabilityCoatings and adhesives

Pharmaceutical Applications

Phenyl carbonates serve as intermediates in drug synthesis. They are particularly useful for:

  • Protecting Groups : tert-butyl this compound acts as a protecting group during organic synthesis, facilitating more efficient pathways for drug development .
  • Reactive Nanoparticles : Research has shown that polysaccharide derivatives with this compound substituents can react with amino groups under mild conditions, making them suitable for biomedical applications such as drug delivery systems .

Coatings and Adhesives

Phenyl carbonates are integral to the formulation of high-performance coatings and adhesives due to their excellent bonding properties:

  • Durability : They enhance the chemical resistance and longevity of coatings used in various industrial applications .
  • Stabilizers : In cosmetic formulations, they improve shelf life by stabilizing active ingredients .

Case Study 1: Catalytic Transformation of Methyl this compound

A study investigated the transformation of methyl this compound to dithis compound using lead nanocatalysts. The research focused on optimizing support materials to enhance catalytic performance, revealing that PbO/MgO catalysts provided superior activity due to better dispersion and interaction with the support material .

Case Study 2: Self-Assembling Polysaccharide Nanoparticles

Research on polysaccharide phenyl carbonates demonstrated their ability to form reactive nanoparticles suitable for biomedical applications. The study evaluated the self-assembling behavior of these nanoparticles, confirming their potential for targeted drug delivery systems .

Mechanism of Action

The mechanism of action of carboxylatooxybenzene involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze its conversion into other biologically active compounds. The carboxylate group plays a crucial role in these interactions, facilitating binding to active sites on enzymes and other proteins .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Acidity and Catalytic Activity: Lewis acid sites (e.g., on PbO/MgO) enhance MPC disproportionation by polarizing carbonyl groups, facilitating nucleophilic attack by phenol . Strong Brønsted acidity, however, promotes undesired side reactions like decarboxylation .
  • Metal-Support Interactions : MgO and ZrO₂ supports stabilize Pb species, minimizing leaching and improving recyclability. SiO₂ and Al₂O₃ exhibit weaker interactions, leading to Pb loss and activity decline .
  • Thermodynamics : The equilibrium constant for MPC → DPC ($K_2$) is temperature-sensitive. Higher temperatures (>200°C) favor DPC but risk decomposition, necessitating precise control .

Q & A

Basic Research Questions

Q. What are the common experimental methods for synthesizing phenyl carbonate derivatives (e.g., dithis compound, DPC) and validating their purity?

  • Methodology : Use transesterification or disproportionation reactions with methyl this compound (MPC) as a precursor. Catalysts like PbO/MgO or PbO/ZrO2 are prepared via wet impregnation, followed by characterization via XRD (crystallinity), TEM (morphology), and XPS (surface composition) .
  • Validation : Quantify product purity via GC-MS or HPLC, and confirm structure using FT-IR or NMR. For novel compounds, provide elemental analysis and melting point data .

Q. How do support materials (e.g., MgO vs. SiO2) influence catalytic activity in this compound synthesis?

  • Key Factors :

  • Dispersion : PbO dispersion is higher on MgO/ZrO2 than Al2O3 due to stronger metal-support interactions .
  • Acidity : Lewis acid sites (e.g., on MgO) enhance DPC selectivity, while Brønsted acidity promotes side reactions like MPC decarboxylation to anisole .
    • Experimental Design : Compare catalysts via H2-TPR (reducibility), Py-IR (acid type), and NH3-TPD (acid strength) .

Q. What analytical techniques are critical for monitoring this compound reaction kinetics?

  • Tools : Use in-situ FT-IR to track reaction intermediates, GC for real-time product distribution, and NMR for stereochemical analysis. For thermal stability, employ TGA-DSC .
  • Data Interpretation : Apply Arrhenius plots to derive activation energies and identify rate-limiting steps (e.g., first-step ester exchange in MPC disproportionation) .

Advanced Research Questions

Q. How can researchers resolve contradictions between catalytic acidity and product selectivity in DPC synthesis?

  • Case Study : PbO/MgO exhibits high acidity but generates anisole as a byproduct. Mitigate this by optimizing reaction temperature (≤200°C) or using ZrO2 supports with moderate acidity .
  • Method : Conduct TPD and Py-IR to map acid site distribution. Pair with DFT calculations to model acid strength effects on reaction pathways .

Q. What strategies improve catalyst recyclability in this compound synthesis without compromising activity?

  • Approach : Use heterogeneous catalysts (e.g., PbO/MgO) with strong metal-support interactions to prevent Pb leaching. Post-reaction characterization via ICP-OES confirms minimal metal loss .
  • Experimental Validation : Perform three-cycle recyclability tests under identical conditions. Monitor structural stability via BET (surface area) and XRD (phase integrity) .

Q. How do copolymerization techniques expand this compound applications in functional materials?

  • Example : Radical copolymerization of phenyl vinylethylene carbonate (PVEC) with N-phenylmaleimide yields alternating copolymers with pH-responsive color changes. Characterize sequence distribution via UV-Vis and FT-IR .
  • Design : Vary monomer feed ratios and initiators (e.g., DTBP) to tune copolymer properties. Use GPC for molecular weight analysis .

Q. What multivariate analysis methods enhance reproducibility in this compound characterization?

  • Tools : Apply hierarchical clustering or PCA to SERS spectra for identifying spectral outliers. Use R-based packages for peak skewness analysis in chromatographic data .
  • Best Practices : Standardize substrate preparation (e.g., Au/Ag nanoparticles for SERS) and validate via TEM/EDS .

Data Contradiction Analysis

Q. Why do some studies report higher DPC yields with PbO/TiO2 despite its lower acidity?

  • Hypothesis : TiO2’s redox properties (evidenced by H2-TPR) may facilitate electron transfer steps overlooked in purely acid-driven mechanisms .
  • Resolution : Compare redox-active vs. acid-active catalysts using isotopic labeling (e.g., ¹³C-MPC) to trace reaction pathways .

Methodological Recommendations

  • Catalyst Design : Prioritize supports with high surface area (e.g., SiO2) and moderate acidity (e.g., ZrO2) for balanced activity/selectivity .
  • Ethical Compliance : Document catalyst toxicity (e.g., Pb content) and disposal protocols per institutional guidelines .

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